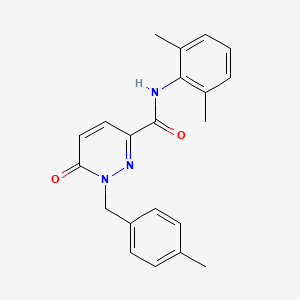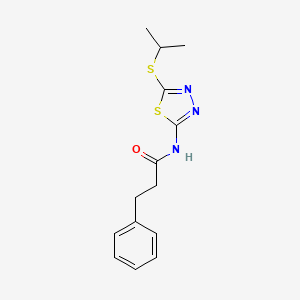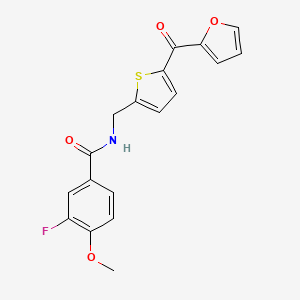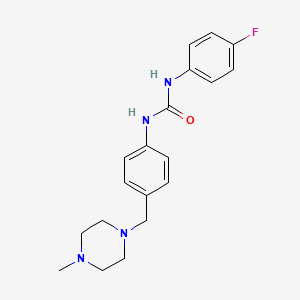
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group and a piperazine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea typically involves the following steps:
Formation of 4-Fluorophenyl Isocyanate: The starting material, 4-fluorophenyl isocyanate, is prepared by reacting 4-fluorobenzonitrile with phosgene.
Reaction with 4-((4-Methylpiperazin-1-yl)methyl)aniline: The isocyanate is then reacted with 4-((4-methylpiperazin-1-yl)methyl)aniline under controlled conditions to form the urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert functional groups within the molecule.
Substitution: Substitution reactions involve the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amine derivatives and alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives, and amine-substituted products.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological research to study enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances binding affinity to receptors, while the piperazine ring contributes to the compound's bioactivity. The exact mechanism may vary depending on the biological system and the specific application.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: A related compound with similar structural features but lacking the urea group.
4-((4-Methylpiperazin-1-yl)methyl)aniline: A precursor used in the synthesis of the target compound.
Uniqueness: 1-(4-Fluorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-23-10-12-24(13-11-23)14-15-2-6-17(7-3-15)21-19(25)22-18-8-4-16(20)5-9-18/h2-9H,10-14H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMXPZMBQIVZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
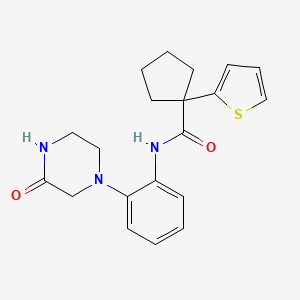
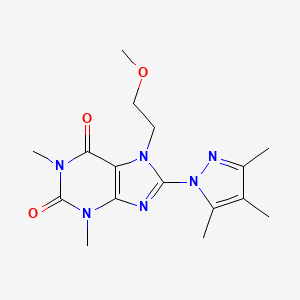
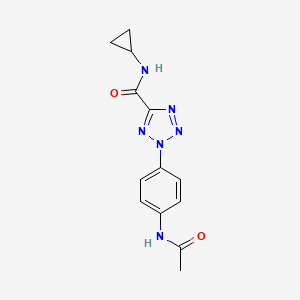
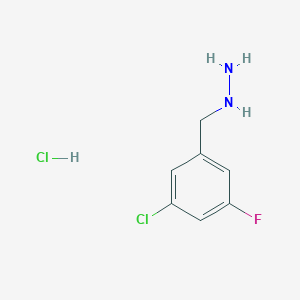
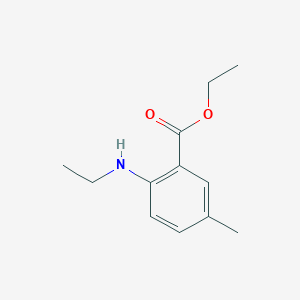
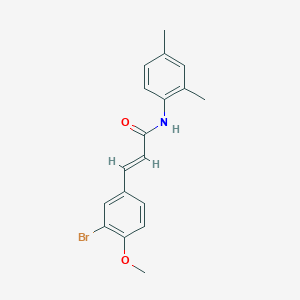
![N-(butan-2-yl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2795153.png)

![1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2795155.png)
